molecular formula C8H8O2S2 B1588018 Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate CAS No. 7767-60-4

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B1588018
Key on ui cas rn: 7767-60-4
M. Wt: 200.3 g/mol
InChI Key: HHUQUYKPAMERGU-UHFFFAOYSA-N
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Patent
US08653228B2

Procedure details

A solution of 4.8 g (20 mmol) (2) in 240 mL methanol was heated up and kept mild boiling. Sodium sulfide solution (1.7 g, 22 mmol) in 160 mL methanol was added dropwise in 2 h. After cooling of the reaction mixture, the precipitate was filtered off. The solvent was removed by evaporation and the residue was washed by water. Column chromatography on silica gel using dichloromethane yielded the pure title compound as a white solid 2.0 g (50%). 1HNMR (CDCl3): δ 3.87 (3H, s), 4.05-4.06 (2H, t, J=3 Hz), 4.19-4.20 (2H, t, J=3 Hz), 7.48 (1H, s). 13CNMR (CDCl3): δ33.12, 33.47, 52.19, 127.90, 137.30, 143.90, 146.64, 162.51.
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:12]Cl)=[C:8]([CH2:10]Cl)[CH:9]=1)=[O:4].[S-2:14].[Na+].[Na+]>CO>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]2[CH2:12][S:14][CH2:10][C:8]=2[CH:9]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)CCl)CCl
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
WASH
Type
WASH
Details
the residue was washed by water

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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